molecular formula C7H2F5NO3 B14046698 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene

1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14046698
M. Wt: 243.09 g/mol
InChI Key: MXLPNELAPVBDDX-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO3. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Fluorinated compounds are widely used in various fields due to their unique chemical and physical properties, such as high stability and lipophilicity .

Preparation Methods

The synthesis of 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods are designed to handle large-scale production while maintaining high purity and yield of the final product .

Chemical Reactions Analysis

1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative .

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene exerts its effects is primarily based on its ability to interact with specific molecular targets. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Properties

Molecular Formula

C7H2F5NO3

Molecular Weight

243.09 g/mol

IUPAC Name

1,4-difluoro-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F5NO3/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H

InChI Key

MXLPNELAPVBDDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)(F)F)F

Origin of Product

United States

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